BENZ(a)ANTHRACENE, 1,12-DIMETHYL-
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Overview
Description
BENZ(a)ANTHRACENE, 1,12-DIMETHYL-: is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 and a molecular weight of 256.3410 g/mol . It is known for its complex structure, consisting of four fused benzene rings with two methyl groups attached at the 1 and 12 positions . This compound is also referred to as 1,12-Dimethylbenz[a]anthracene .
Preparation Methods
The synthesis of BENZ(a)ANTHRACENE, 1,12-DIMETHYL- involves several steps. One common method is the alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent . This reaction involves the trimerization of alkynes to form the polycyclic aromatic structure. Another method includes the reaction of iodo derivatives with N-iodosuccinimide (NIS) in the presence of triethylamine in dichloromethane (CH2Cl2) as the solvent .
Chemical Reactions Analysis
BENZ(a)ANTHRACENE, 1,12-DIMETHYL- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BENZ(a)ANTHRACENE, 1,12-DIMETHYL- has several scientific research applications:
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 1,12-DIMETHYL- involves its ability to form charge transfer complexes by donating electrons to appropriate electron acceptors . This property contributes to its cytotoxic and carcinogenic effects. The compound can cause selective necrosis and hemorrhaging in certain tissues, such as the adrenal gland . It also inhibits plasma alkaline phosphatase levels . The molecular targets and pathways involved include the interleukin 2/interleukin 2 receptor pathway , which plays a role in its immunosuppressive effects .
Comparison with Similar Compounds
BENZ(a)ANTHRACENE, 1,12-DIMETHYL- is similar to other polycyclic aromatic hydrocarbons (PAHs) such as:
What sets BENZ(a)ANTHRACENE, 1,12-DIMETHYL- apart is its specific methylation pattern at the 1 and 12 positions, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
313-74-6 |
---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-8-15-10-11-17-12-16-7-3-4-9-18(16)14(2)20(17)19(13)15/h3-12H,1-2H3 |
InChI Key |
XDOAGYHDDFESMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C(=C32)C |
Origin of Product |
United States |
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